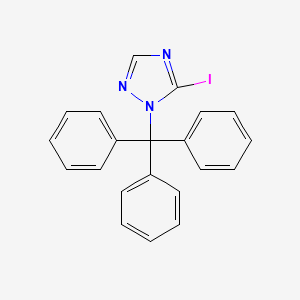

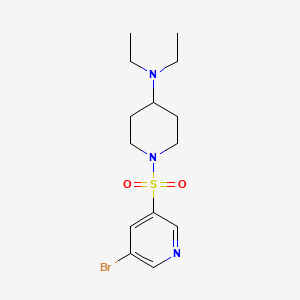

5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like 5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole belong to a class of organic compounds known as halopyrimidines . These are aromatic compounds containing a halogen atom linked to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of 5-iodo-1,2,3-triazoles often involves a copper(I)-catalyzed reaction between azide and terminal alkyne in the presence of an iodinating agent .Chemical Reactions Analysis

5-Iodo-1,2,3-triazoles are interesting templates for investigating the halogen bond propensity in small molecules . They have been used in various chemical reactions, including base-mediated cyclization and halogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For example, the molecular weight of 5-Iodo-1,2,3-trimethoxybenzene is 294.09 g/mol .Scientific Research Applications

Synthesis and Reactivity

Multicomponent Aqueous Synthesis : A novel copper-catalyzed aqueous multicomponent synthetic method for the preparation of 5-iodo-1,2,3-triazoles has been developed, showcasing high effectiveness and selectivity for substrates including compounds with nucleoside, sugar, and amino acid moieties. This method facilitates the direct, single-step multicomponent dual modification of peptide from readily available materials and can be applied for fast multicomponent radioactive 125 I labeling from an aqueous solution of sodium 125 iodide (Li et al., 2017).

Copper-Catalyzed Azide-Alkyne Cycloaddition : The Cu-catalyzed 1,3-dipolar cycloaddition of iododiacetylenes with organic azides using iodotris(triphenylphosphine)copper(I) as a catalyst presents an efficient one-step synthetic route to 5-iodo-4-ethynyltriazoles. This reaction is tolerant to various functional groups, making it versatile for synthesizing unsymmetrically substituted triazole-fused enediyne systems and 5-aryl-4-ethynyl triazoles (Govdi et al., 2019).

Building Blocks for Synthesis : 5-Iodo-1H-1,2,3-triazoles are recognized as versatile building blocks for synthesizing diverse 1,4,5-trisubstituted 1,2,3-triazoles. The synthetic applications of 5-iodo-1,2,3-triazoles through the creation of new C–C, C–heteroatom, or C–D(T) bonds and their use in radiolabeling, halogen exchange, and heterocoupling reactions are substantial (Balova et al., 2020).

Biomedical Applications

Radiolabeling and Molecular Probes : A one-pot, three-component, copper(II)-mediated reaction of azides, alkynes, and iodide yields 5-iodo-1,2,3-triazoles. This method allows the rapid assembly of structurally diverse molecular probes, including those functionalized with bioconjugation groups, fluorescent dyes, and biomolecules, for potential use in nuclear imaging and the measurement of biochemical events in vivo (Yan et al., 2013).

Iodination Mechanism Study : The study of the mechanism of Copper(I)-Catalyzed 5-Iodo-1,2,3-triazole Formation from Azide and Terminal Alkyne provides insights into the selective syntheses of iodotriazoles, offering valuable information for their use in synthetic and supramolecular chemistry (Barsoum et al., 2015).

Structural Analysis and Design

Halogen Bonding Insights : The study of the binding mode of a 5-iodo-1,2,3-triazole derivative using X-ray crystallography, DFT calculation, and molecular docking approaches offers insights into the formation of intermolecular hydrogen and halogen bonding, highlighting the significance of the iodine atom in halogen bonding interactions. This can be crucial for optimizing compounds for improved biological activities (He et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-iodo-1-trityl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16IN3/c22-20-23-16-24-25(20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCJCRXIYSCNSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NC=N4)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90709959 |

Source

|

| Record name | 5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90709959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151899-61-5 |

Source

|

| Record name | 5-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90709959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H-[1,3]Oxazolo[3',4':1,2]pyrrolo[3,4-d][1,2,3]triazole](/img/structure/B595360.png)

![2-Chlorothiazolo[4,5-b]pyridine](/img/structure/B595363.png)

![2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B595375.png)